molecular formula C15H18N4O4 B3887933 5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide CAS No. 5791-69-5

5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B3887933
CAS No.: 5791-69-5
M. Wt: 318.33 g/mol
InChI Key: HFKKVPMUXQAWIF-LZYBPNLTSA-N
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Description

5-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a carbohydrazide moiety linked to a trimethoxyphenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole ring or the phenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophiles like alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

5-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes. It may also serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new drugs for treating various diseases. Its potential therapeutic effects may include anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers, dyes, and coatings. It may also find applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of 5-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
  • **2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazole derivatives

Uniqueness

5-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of the trimethoxyphenyl group enhances its potential for interactions with biological targets, while the pyrazole ring provides a versatile scaffold for further chemical modifications

Properties

IUPAC Name

5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-5-11(18-17-9)15(20)19-16-8-10-6-13(22-3)14(23-4)7-12(10)21-2/h5-8H,1-4H3,(H,17,18)(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKVPMUXQAWIF-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417115
Record name STK849962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-69-5
Record name STK849962
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
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5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide

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